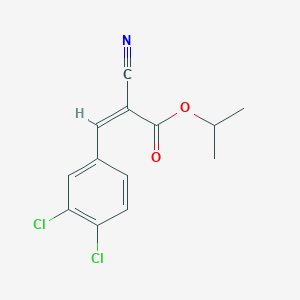
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide, also known as CDMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDMF is a cyclic amide that belongs to the furan family of compounds. It has been found to exhibit several interesting properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the growth and proliferation of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is that it is relatively easy to synthesize and purify. It has also been found to exhibit activity against several different types of cancer cells, making it a potentially useful compound for cancer research. However, one of the limitations of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is that its exact mechanism of action is not yet fully understood, which could make it difficult to develop into a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-N,3-dimethylfuran-2-carboxamide. One area of interest is in the development of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the study of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further research could be carried out to explore the compound's potential as an antibacterial and antifungal agent.
Synthesemethoden
The synthesis of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide involves the reaction of cycloheptanone with methylamine and furfurylamine in the presence of an acid catalyst. The resulting product is then purified using column chromatography. The synthesis of N-cycloheptyl-N,3-dimethylfuran-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to have several potential applications in scientific research. One of the major areas of interest is in the field of drug discovery. N-cycloheptyl-N,3-dimethylfuran-2-carboxamide has been found to exhibit activity against several cancer cell lines, making it a potential candidate for use in cancer therapy. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-9-10-17-13(11)14(16)15(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDZKSXRFRMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
